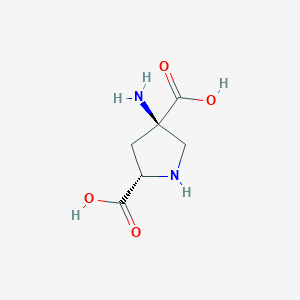
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, commonly known as L-AP4, is a synthetic amino acid analog that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
L-AP4 acts as an agonist of the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which is predominantly expressed in the presynaptic terminals of neurons in the central nervous system. Activation of (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid by L-AP4 leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a reduction in neuronal excitability and synaptic transmission, which may have therapeutic implications for various neurological disorders.
Effets Biochimiques Et Physiologiques
L-AP4 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in the release of glutamate and other neurotransmitters, an increase in the activity of antioxidant enzymes, and a decrease in the production of inflammatory cytokines. L-AP4 has also been shown to have neuroprotective effects in various models of neuronal injury and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-AP4 in laboratory experiments is its specificity for the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which allows for targeted modulation of glutamatergic neurotransmission. However, one limitation is that L-AP4 has a relatively short half-life and may require continuous administration to maintain its effects.
Orientations Futures
There are several potential future directions for research on L-AP4. These include further investigation of its therapeutic potential in various neurological disorders, as well as its role in regulating synaptic plasticity and neuronal development. Additionally, there is a need for the development of more stable and potent analogs of L-AP4 for use in both laboratory experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of L-AP4 involves the condensation of L-glutamic acid with 2-amino-4-pyrrolidone-2-carboxylic acid (APC) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain the final product.
Applications De Recherche Scientifique
L-AP4 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. It has also been investigated for its potential role in regulating synaptic transmission and plasticity in the central nervous system.
Propriétés
Numéro CAS |
171336-79-1 |
|---|---|
Nom du produit |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
Formule moléculaire |
C6H10N2O4 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6+/m0/s1 |
Clé InChI |
XZFMJVJDSYRWDQ-BBIVZNJYSA-N |
SMILES isomérique |
C1[C@H](NC[C@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
SMILES canonique |
C1C(NCC1(C(=O)O)N)C(=O)O |
Synonymes |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




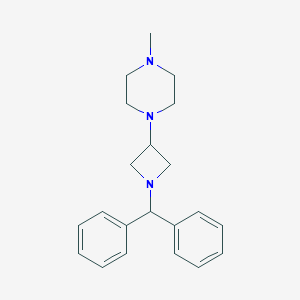
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
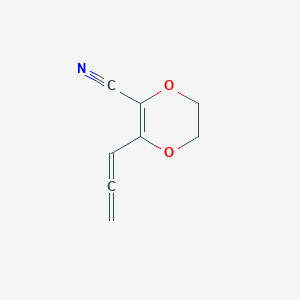
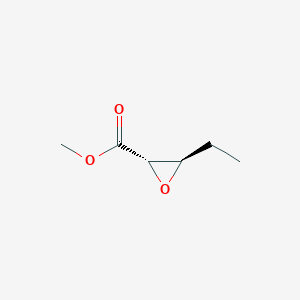

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
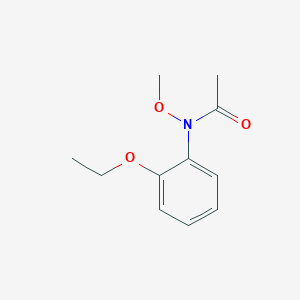


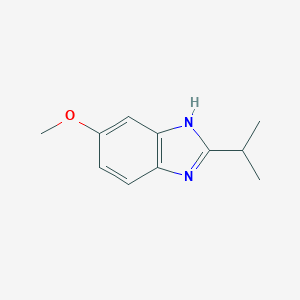


![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)